molecular formula C23H24F2N4O4 B13955368 Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100491-55-2

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B13955368
CAS No.: 100491-55-2
M. Wt: 458.5 g/mol
InChI Key: ODICOKYUSMCETD-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes fluorine atoms, a piperazine ring, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the naphthyridine core, introduction of the fluorine atoms, and attachment of the piperazine ring. One common synthetic route involves the use of starting materials such as 4-fluoroaniline, ethyl acetoacetate, and 2-chloroethylamine hydrochloride. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs .

Scientific Research Applications

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives with fluorine atoms and piperazine rings. Examples include:

Uniqueness

The uniqueness of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate lies in its specific combination of functional groups and its potential biological activities. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

100491-55-2

Molecular Formula

C23H24F2N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 6-fluoro-1-(4-fluorophenyl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C23H24F2N4O4/c1-2-33-23(32)18-14-29(16-5-3-15(24)4-6-16)21-17(20(18)31)13-19(25)22(26-21)28-9-7-27(8-10-28)11-12-30/h3-6,13-14,30H,2,7-12H2,1H3

InChI Key

ODICOKYUSMCETD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCN(CC3)CCO)C4=CC=C(C=C4)F

Origin of Product

United States

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